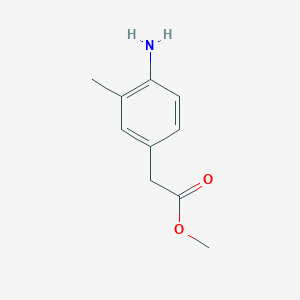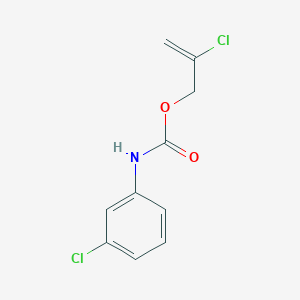
2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C10H10ClNO2. This compound is characterized by the presence of a chlorinated prop-2-enyl group and a chlorophenyl carbamate group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with 2-chloroprop-2-enyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include enzyme inhibition and disruption of normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloroprop-2-enyl N-(3-nitrophenyl)carbamate
- 2-chloroprop-2-enyl N-(4-chlorophenyl)carbamate
- 2-chloroprop-2-enyl N-(2-chlorophenyl)carbamate
Uniqueness
2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both chlorinated prop-2-enyl and chlorophenyl groups provides a distinct set of chemical properties that can be exploited in various applications .
Propiedades
Número CAS |
52010-00-1 |
|---|---|
Fórmula molecular |
C10H9Cl2NO2 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-7(11)6-15-10(14)13-9-4-2-3-8(12)5-9/h2-5H,1,6H2,(H,13,14) |
Clave InChI |
CWONZFWBEOJJET-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC(=O)NC1=CC(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



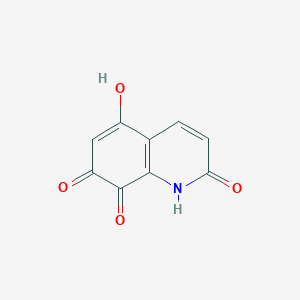
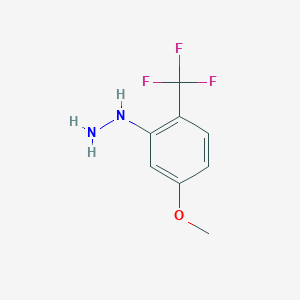



![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

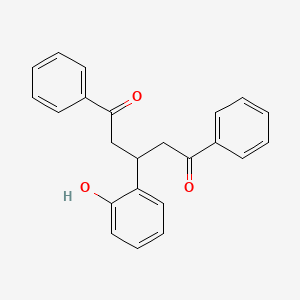
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)
